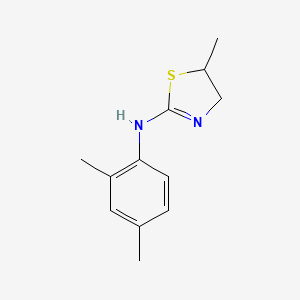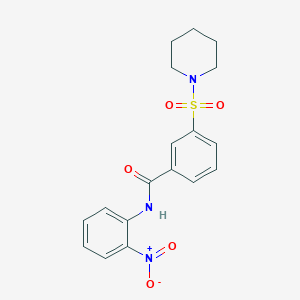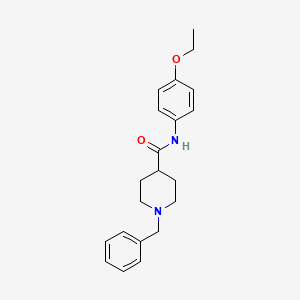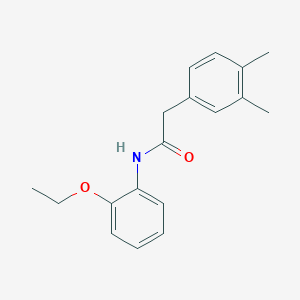
N-(2,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine, also known as DMPT, is a chemical compound that has attracted significant research interest due to its potential applications in various fields, including agriculture, aquaculture, and medicine. DMPT is a synthetic compound that belongs to the class of thiazole derivatives and is characterized by its unique chemical structure, which confers specific properties and functions.
科学研究应用
N-(2,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine has been extensively studied for its potential applications in various fields, including agriculture, aquaculture, and medicine. In agriculture, N-(2,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine has been shown to improve feed intake and growth performance in livestock, such as pigs and chickens. N-(2,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine acts as a feed attractant, stimulating the appetite of animals and promoting nutrient absorption. In aquaculture, N-(2,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine has been used as a feed additive for fish and shrimp, improving their growth and survival rates. N-(2,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine also enhances the flavor and aroma of seafood, making it more appealing to consumers.
In medicine, N-(2,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine has been investigated for its potential as a drug candidate for various conditions, including cancer, inflammation, and neurological disorders. N-(2,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine has been shown to possess anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of inflammatory diseases, such as rheumatoid arthritis. N-(2,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine also exhibits anticancer activity, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Moreover, N-(2,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine has been reported to have neuroprotective effects, preventing neuronal damage and improving cognitive function in animal models of neurodegenerative diseases.
作用机制
The mechanism of action of N-(2,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine is not fully understood, but it is believed to involve multiple pathways and targets. In livestock, N-(2,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine acts as a feed attractant, stimulating the olfactory receptors in the nasal cavity and promoting the release of hunger hormones, such as ghrelin. N-(2,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine also increases the expression of genes involved in nutrient absorption and metabolism, such as glucose transporters and lipogenic enzymes.
In aquaculture, N-(2,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine acts as a pheromone, stimulating the olfactory receptors in fish and shrimp and promoting feeding behavior. N-(2,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine also enhances the secretion of digestive enzymes and improves the absorption of nutrients, leading to improved growth and survival rates.
In medicine, N-(2,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine has been shown to modulate various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. N-(2,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine inhibits the activation of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces oxidative stress by increasing the expression of antioxidant enzymes, such as superoxide dismutase and catalase. N-(2,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine also induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. Moreover, N-(2,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine has been shown to protect neurons from oxidative stress and inflammation by activating the Nrf2/ARE pathway and inhibiting the JNK pathway.
Biochemical and Physiological Effects
N-(2,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine has been shown to have various biochemical and physiological effects, depending on the dose and duration of exposure. In livestock, N-(2,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine improves feed intake and growth performance by increasing the expression of genes involved in nutrient absorption and metabolism. N-(2,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine also enhances the immune response and reduces the incidence of diseases, such as diarrhea and respiratory infections.
In aquaculture, N-(2,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine improves growth and survival rates by enhancing the secretion of digestive enzymes and improving the absorption of nutrients. N-(2,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine also enhances the flavor and aroma of seafood, making it more appealing to consumers.
In medicine, N-(2,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine exhibits anti-inflammatory, antioxidant, and anticancer effects by modulating various signaling pathways and targets. N-(2,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine also protects neurons from oxidative stress and inflammation, improving cognitive function and preventing neurodegeneration.
实验室实验的优点和局限性
N-(2,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine has several advantages for lab experiments, including its stability, solubility, and specificity. N-(2,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine is stable under various conditions and can be easily dissolved in water or organic solvents. N-(2,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine also exhibits specific effects on various targets and pathways, making it a useful tool for studying specific biological processes.
However, N-(2,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine also has some limitations for lab experiments, including its toxicity, variability, and cost. N-(2,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine can be toxic at high doses and may exhibit variable effects depending on the species and strain used. N-(2,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine is also relatively expensive compared to other chemicals and may not be readily available in some regions.
未来方向
There are several future directions for research on N-(2,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine, including its potential applications in other fields, such as environmental remediation and biotechnology. N-(2,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine has been shown to have potential as a bioremediation agent, degrading pollutants in soil and water. N-(2,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine also has potential as a biocatalyst, catalyzing specific chemical reactions in vitro and in vivo.
Moreover, further research is needed to elucidate the mechanism of action of N-(2,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine and its specific targets and pathways. This may lead to the development of more specific and effective drugs for various conditions, such as cancer and neurodegenerative diseases. Finally, more research is needed to assess the safety and efficacy of N-(2,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine in humans, as well as its potential interactions with other drugs and chemicals.
合成方法
The synthesis of N-(2,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine involves a series of chemical reactions that require specific reagents and conditions. One of the most common methods used to synthesize N-(2,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine is the reaction between 2,4-dimethylthiazole and methylamine in the presence of a catalyst, such as palladium on carbon or Raney nickel. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield N-(2,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine. Other methods involve the use of different starting materials and catalysts, but the basic principle remains the same.
属性
IUPAC Name |
N-(2,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2S/c1-8-4-5-11(9(2)6-8)14-12-13-7-10(3)15-12/h4-6,10H,7H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZEPGSQSOWIZNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN=C(S1)NC2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B4925408.png)
![[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B4925411.png)

![ethyl 2-[(2,6-dichlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4925418.png)

![17-(4-acetylphenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4925434.png)
![2-[3-(3-ethoxyphenoxy)propoxy]naphthalene](/img/structure/B4925447.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-isopropylphenyl)acetamide](/img/structure/B4925449.png)

![5-[2-(3-bromobenzoyl)hydrazino]-5-oxopentanoic acid](/img/structure/B4925455.png)


![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(3,5-dichlorophenyl)benzamide](/img/structure/B4925479.png)
![4-(5-methyl-2-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)thiomorpholine](/img/structure/B4925482.png)